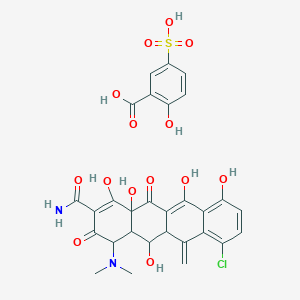
7-Chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meclocycline sulfosalicylate is a tetracycline antibiotic known for its applications in dermatology. It is used topically to treat skin infections due to its insolubility in water, which prevents systemic absorption and potential liver and kidney damage . This compound is also under investigation for its efficacy in treating oral mucositis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meclocycline sulfosalicylate is synthesized through a series of chemical reactions involving the parent compound meclocycline. The synthesis involves the reaction of meclocycline with sulfosalicylic acid to form the sulfosalicylate salt . The reaction conditions typically include the use of methanol and ammonium hydroxide, followed by pH adjustment with glacial acetic acid .
Industrial Production Methods
Industrial production of meclocycline sulfosalicylate involves similar synthetic routes but on a larger scale. The process includes the preparation of standard stock solutions, mobile phase preparation, and chromatographic analysis to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Meclocycline sulfosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Meclocycline sulfosalicylate has a wide range of scientific research applications:
Mechanism of Action
Meclocycline sulfosalicylate exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the addition of amino acids during the translation process, effectively halting protein synthesis . The compound exhibits both bacteriostatic and bactericidal properties, depending on the concentration and type of bacteria .
Comparison with Similar Compounds
Meclocycline sulfosalicylate belongs to the tetracycline class of antibiotics, which includes compounds like tetracycline, doxycycline, and minocycline . Compared to these similar compounds, meclocycline sulfosalicylate is unique due to its specific use in topical applications and its insolubility in water, which minimizes systemic absorption and potential side effects .
List of Similar Compounds
- Tetracycline
- Doxycycline
- Minocycline
- Chlortetracycline
- Demeclocycline
Properties
Molecular Formula |
C29H27ClN2O14S |
|---|---|
Molecular Weight |
695.0 g/mol |
IUPAC Name |
7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
WVJKUGVVYXCLFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















